molecular formula C20H32O3 B1663992 20-Hete CAS No. 79551-86-3

20-Hete

カタログ番号: B1663992
CAS番号: 79551-86-3
分子量: 320.5 g/mol
InChIキー: NNDIXBJHNLFJJP-DTLRTWKJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Metabolic Transformations

20-HETE undergoes further enzymatic modifications:

Reaction TypeEnzyme InvolvedProductBiological Impact
Cyclooxygenase (COX) oxidationCOX-220-OH-PGE2_2Pro-inflammatory signaling
Lipoxygenase (LOX) metabolism15-LOXThis compound-derived trioxilinsVasoactive effects
EsterificationAcyltransferasesMembrane phospholipid incorporationAlters membrane fluidity
β-OxidationCYP4FDicarboxylic acidsHepatic/kidney excretion

Ion Channel Modulation

  • BKCa_\text{Ca}Ca channel inhibition :

    • Mechanism: this compound activates PKC and MAPK, phosphorylating BKCa_\text{Ca} channels to reduce K+^+ efflux .

    • Outcome: Vascular smooth muscle depolarization → L-type Ca2+^{2+} channel activation → vasoconstriction .

  • TRP channel activation :

    • Targets: TRPC6 and TRPV1 .

    • Effect: Increases intracellular Ca2+^{2+} via non-voltage-gated cation influx (EC50_{50}: 10–100 nM) .

Oxidative Stress Induction

  • NADPH oxidase activation :

    • Stimulates superoxide (O2_2^-) production via PKC-dependent pathways .

    • Amplifies ROS → eNOS uncoupling → reduced NO bioavailability .

Pro-inflammatory cascades

  • Cytokine induction :

    • Upregulates IL-6, IL-8, and ICAM-1 via NF-κB and MAPK pathways .

    • ACE upregulation: Enhances angiotensin II synthesis through EGFR/MAPK/IKKβ signaling .

Tissue-Specific Metabolism

  • Liver : ω-Oxidation by CYP4F enzymes to dicarboxylic acids for excretion .

  • Kidney : Conjugation with glucuronic acid → urinary elimination .

  • Vasculature : Rapid incorporation into phospholipids (half-life <5 min) .

Pathological Implications

  • Hypertension : Sustained vasoconstriction and ROS overproduction .

  • Cancer : Promotes tumor angiogenesis via VEGF and HIF-1α activation .

科学的研究の応用

Cardiovascular Applications

Regulation of Vascular Function
20-HETE is crucial in regulating vascular tone and renal function. It acts as a potent vasoconstrictor, influencing blood pressure and renal hemodynamics. Studies have shown that elevated levels of this compound are associated with hypertension, particularly in models such as spontaneously hypertensive rats (SHR) and humans with metabolic syndrome .

Mechanisms of Action
The mechanisms through which this compound exerts its effects include:

  • Activation of Protein Kinase C (PKC) : This pathway enhances vasoconstriction by increasing intracellular calcium levels .
  • Inhibition of Large Conductance Calcium-Activated Potassium Channels (BKCa) : This leads to membrane depolarization and further vasoconstriction .
  • Stimulation of Rho Kinase : This pathway increases the sensitivity of vascular smooth muscle to calcium, promoting contraction .

Case Study: Hypertension and this compound
In a study involving SHR, it was observed that inhibition of this compound synthesis reduced blood pressure and improved renal function, highlighting its role in hypertension management .

Neurovascular Applications

Role in Cerebrovascular Health
this compound is implicated in cerebrovascular inflammation and injury. Research indicates that inhibition of this compound synthesis can reduce oxidative stress and inflammation in cerebral arteries, suggesting its potential as a therapeutic target for neurovascular diseases .

Mechanistic Insights
Inhibition studies demonstrated that blocking this compound production led to decreased expression of pro-inflammatory cytokines such as TNFα and IL-6, indicating its involvement in neuroinflammatory processes .

Therapeutic Potential

Targeting this compound for Disease Management
Given its role in various diseases, targeting this compound pathways presents a promising therapeutic strategy:

  • Anti-hypertensive Therapies : Inhibitors of this compound synthesis may serve as effective treatments for hypertension by promoting vasodilation and improving endothelial function .
  • Neuroprotective Strategies : By reducing neuroinflammation, this compound inhibitors could provide benefits in conditions like stroke or traumatic brain injury .

Data Table: Summary of this compound Applications

Application AreaMechanismOutcome/EffectReferences
Cardiovascular HealthVasoconstriction via PKC and Rho kinaseIncreased blood pressure, renal dysfunction
Neurovascular HealthInflammation regulationReduced oxidative stress and inflammation
Therapeutic PotentialInhibition of synthesisPotential treatment for hypertension

生物活性

20-Hydroxyeicosatetraenoic acid (20-HETE) is a cytochrome P450 metabolite of arachidonic acid that plays significant roles in various physiological and pathological processes, particularly in the cardiovascular system. Its biological activity is characterized by potent vasoactive properties, involvement in hypertension, and implications in ischemic conditions.

  • Vasoconstriction :
    • This compound is a potent vasoconstrictor that acts primarily through the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and Rho kinase pathways. These actions lead to increased intracellular calcium concentration and depolarization of vascular smooth muscle cells (VSMCs) via blockade of calcium-sensitive potassium channels .
    • Studies have shown that elevated levels of this compound are associated with increased myogenic tone in renal arterioles, contributing to hypertension in models such as spontaneously hypertensive rats (SHR) .
  • Regulation of Blood Pressure :
    • The compound has been implicated in both promoting and reducing blood pressure depending on the context. For instance, while it enhances vascular responses to vasoconstrictors, it can also inhibit sodium transport, thereby potentially lowering blood pressure under certain conditions .
  • Interaction with TRPV1 Channels :
    • This compound has been identified as an activator and sensitizer of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in sensory transduction and vascular reactivity. This interaction suggests a direct role for this compound in modulating pain and inflammation responses .

Case Studies and Research Findings

  • A study demonstrated that this compound levels were significantly elevated in the kidneys of SHR, correlating with increased myogenic tone and hypertension development. Inhibitors of this compound synthesis reduced this tone, suggesting its crucial role in renal vascular function .
  • In myocardial infarction models, treatment with Shexiang Baoxin pills increased serum levels of this compound, which was linked to improved cardiac function and angiogenesis. This effect was partially inhibited by HET0016, a selective blocker of this compound biosynthesis .
  • Research indicates that following ischemic events such as strokes, this compound levels rise significantly, contributing to neuronal death and exacerbating ischemic damage through oxidative stress mechanisms .

Data Summary

Here is a summary table highlighting key findings related to the biological activity of this compound:

Study Findings Implications
Inhibits platelet aggregation; IC50 values indicate potencyPotential therapeutic target for thrombotic disorders
Potent vasoconstrictor; elevated in SHRContributes to hypertension; potential target for antihypertensive therapies
Activates TRPV1 channelsImplications for pain modulation and vascular reactivity
Enhances angiogenesis post-myocardial infarctionSuggests therapeutic role in ischemic heart disease
Increases following ischemic stroke; promotes neuronal deathIndicates potential for targeted therapies to mitigate stroke damage

特性

IUPAC Name

(5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDIXBJHNLFJJP-DTLRTWKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009895
Record name (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 20-Hydroxyeicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79551-86-3
Record name 20-Hydroxyeicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79551-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-Hydroxyeicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Hete
Reactant of Route 2
20-Hete
Reactant of Route 3
20-Hete
Reactant of Route 4
20-Hete
Reactant of Route 5
20-Hete
Reactant of Route 6
Reactant of Route 6
20-Hete
Customer
Q & A

A: 20-HETE has been shown to exert its effects by binding to the G protein-coupled receptor GPR75 (Gq), stimulating Gαq/11 protein dissociation and increasing inositol phosphate accumulation. [] This binding also facilitates c-Src–mediated transactivation of the epidermal growth factor receptor (EGFR), leading to downstream signaling pathways that induce angiotensin-converting enzyme (ACE) expression and endothelial dysfunction. [] In vascular smooth muscle cells, this compound–GPR75 pairing is associated with Gαq/11- and GPCR-kinase interacting protein-1–mediated protein kinase C–stimulated phosphorylation of MaxiKβ, leading to vasoconstriction. []

ANone: While the papers provided do not include detailed spectroscopic data, the molecular formula of this compound is C20H32O3 and its molecular weight is 320.47 g/mol.

ANone: The provided research focuses primarily on the biological activity of this compound and does not delve into material compatibility and stability under various conditions.

A: this compound itself is not a catalyst. It is a metabolite produced by the cytochrome P450 (CYP) enzymes, particularly CYP4A and CYP4F, through the ω-hydroxylation of arachidonic acid. [, , , ] this compound is not involved in any known catalytic reactions.

A: One study utilized virtual screening against a CYP4F2 homology model to identify potential this compound inhibitors. [] Further details regarding specific simulations, calculations, and QSAR models were not discussed in the provided papers.

A: Research suggests that this compound agonists and antagonists require a carboxyl or ionizable group on carbon 1 and a double bond near carbon 14 or 15. [] Agonists need a functional group capable of hydrogen bonding on carbon 20 or 21, while antagonists lack this reactive group. [] For example, 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid (20-HEDE) acts as a this compound antagonist. [, ] Additionally, 19(R)-HETE can competitively antagonize the effects of this compound, while 19-HETE itself has no impact on NO or superoxide production. []

ANone: The provided papers do not discuss the stability and formulation of this compound under various conditions or strategies to improve its stability, solubility, or bioavailability.

ANone: The provided research papers do not discuss SHE regulations specifically related to this compound.

A: Glucuronidation by UDP-glucuronosyltransferases (UGTs) is considered a primary pathway for this compound elimination in humans. [] Research has identified UGT2B7, UGT1A9, and UGT1A3 as major contributors to this process. []

ANone: In vitro, this compound has been shown to:

  • Increase ACE expression and activity in human microvascular endothelial cells. [, , , ]
  • Inhibit NO production and stimulate superoxide production in endothelial cells. [, , , ]
  • Stimulate the proliferation of human macrovascular and microvascular endothelial cells. []
  • Induce EPC adhesion to fibronectin and endothelial cell monolayer. []
  • Increase superoxide production and activate NAPDH oxidase in pulmonary artery endothelial cells. []
  • Inhibit DNA synthesis in neonatal rat vascular smooth muscle cells (VSMCs) and human VSMCs. [, ]
  • Hypertension: this compound antagonists have been shown to lower blood pressure in rat models of androgen-driven hypertension. [, , , , ]
  • Angiogenesis: this compound promotes angiogenesis in mouse hindlimb ischemia model. [, ]
  • Coronary Collateral Growth: elevated this compound impairs coronary collateral growth in a rat model of metabolic syndrome. []
  • Pancreatic Cancer: this compound antagonists suppressed tumor growth and metastasis in mouse models. [, ]
  • Prostate Cancer: this compound production was detected in prostate cancer cells and tumors, and this compound antagonists increased tumor blood flow in a mouse model. [, ]

ANone: The provided papers do not discuss resistance or cross-resistance mechanisms related to this compound.

ANone: The toxicology and safety profile of this compound is not extensively discussed in the provided research papers.

ANone: The research papers provided do not focus on drug delivery and targeting strategies for this compound.

ANone: Several analytical methods have been utilized to study this compound. These include:

  • LC-MS/MS: used to measure this compound levels in various tissues and cells. [, , , ]
  • ELISA: used to measure TGF-β1 release from cells. []
  • Radioimmunoassay: used to measure angiotensin II levels in plasma. []
  • Pressure myography: used to assess vascular function ex vivo. []
  • Laser Doppler flowmetry: used to measure blood flow in vivo. []
  • Immunohistochemistry: used to visualize the expression of CYP4A12a in kidney tissue. []

ANone: The provided research papers do not provide information about the environmental impact and degradation of this compound.

ANone: The provided papers do not focus on the dissolution and solubility of this compound in various media or its impact on bioavailability and efficacy.

A: While some studies mention the use of validated UPLC-MS/MS assays for quantifying this compound, [] specific details regarding validation parameters like accuracy, precision, and specificity are not discussed in the provided papers.

ANone: The research papers focus on the biological roles and mechanisms of this compound and do not discuss quality control and assurance measures related to its development, manufacturing, or distribution.

ANone: The provided research papers do not explore the immunogenicity or immunological responses to this compound.

ANone: The research papers do not contain information on interactions between this compound and drug transporters.

A: While one study mentions that fenofibrate treatment increased CYP4A expression, [] specific details on whether this compound itself induces or inhibits drug-metabolizing enzymes are not discussed in the provided papers.

A: As this compound is an endogenous metabolite produced within biological systems, it is inherently biocompatible. [, ] The specific details regarding its biodegradability are not addressed in the research papers provided.

ANone: The research papers primarily focus on understanding the role of this compound and its inhibitors/antagonists. They do not provide comparisons of this compound with alternative compounds or substitutes.

ANone: The research papers do not discuss recycling or waste management strategies related to this compound.

ANone: The provided research papers do not detail specific research infrastructure or resources dedicated to this compound.

ANone: The research papers focus on specific aspects of this compound biology and do not provide a comprehensive historical overview of this compound research.

A: The research on this compound involves collaborations between various disciplines, including pharmacology, physiology, cardiology, and oncology. [, , ] This highlights the importance of interdisciplinary approaches to understanding the diverse roles of this compound in health and disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。